![molecular formula C24H23N3O2 B2973127 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452090-08-3](/img/structure/B2973127.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide
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Overview
Description
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide, also known as Cbz-N'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative of carbazole, a heterocyclic aromatic organic compound that has been extensively studied due to its diverse biological activities. The synthesis of Cbz-N'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide is a complex process that involves several steps, but the resulting compound has shown promising results in various research applications.
Scientific Research Applications
Hole-Selective Layer Improvement
Application: Operational Stability in OPVs In the field of OPVs, the compound is used to replace conventional hole-transporting layers with a self-assembled monolayer. This modification has been shown to significantly improve the T80 lifetime of devices, which is the time over which the device’s efficiency reduces to 80% of its initial value . This leads to more durable and stable OPV devices.
Organic Light-Emitting Diodes (OLEDs)
Application: Development of Host Materials for TADF Devices Carbazole derivatives, including the compound , are synthesized as part of new bipolar host molecules for blue thermally activated delayed fluorescence (TADF)-based OLEDs . These materials are essential for achieving high-performance and excellent external quantum efficiency in OLEDs.
Mechanism of Action
Target of Action
Similar compounds with a carbazole structure have been used as hole transport materials (htms) in perovskite solar cells .
Mode of Action
Compounds with similar structures have shown properties such as mechanochromic luminescence, thermally activated delayed fluorescence, aggregation-induced emission, and electroluminescence . These properties suggest that the compound may interact with its targets by facilitating charge transport.
Biochemical Pathways
Related compounds have been shown to enhance charge transport, reduce carrier recombination, and influence the vertical phase separation of donor and acceptor components in the bulk-heterojunction .
Result of Action
Related compounds have been shown to enhance the power conversion efficiency of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide can be influenced by environmental factors. For instance, related compounds have shown enhanced operational stability under continuous illumination and thermal annealing .
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUORWMJKDJTBP-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide |
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